molecular formula C25H26O6 B157508 Derrisisoflavone B CAS No. 246870-75-7

Derrisisoflavone B

Cat. No. B157508
CAS RN: 246870-75-7
M. Wt: 422.5 g/mol
InChI Key: VTPPCNLZUDSZGM-UHFFFAOYSA-N
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Description

Derrisisoflavone B is a type of isoflavonoid, a class of flavonoids with a 3-phenylchromen-4-one backbone. Isoflavonoids are known for their diverse biological activities and are commonly found in the Fabaceae family, including the Derris genus. Although the provided data does not specifically mention "this compound," it does refer to various isoflavonoids and flavonoids isolated from different species of Derris. For instance, a new isoflavone named derrisisoflavone G was isolated from Derris ferruginea, which suggests that the Derris genus is a source of unique isoflavonoids with potential biological activities .

Synthesis Analysis

The synthesis of isoflavonoids like this compound typically involves complex organic reactions, often starting from simpler flavonoids or related compounds. The data provided does not detail the synthesis of this compound, but it does mention the hemi-synthesis of derrisisoflavone G, which implies that semi-synthetic methods are employed to derive complex isoflavonoids from naturally occurring precursors .

Molecular Structure Analysis

Isoflavonoids are characterized by their 3-phenylchromen-4-one structure, and their molecular structure is often elucidated using spectroscopic methods. The papers provided describe the use of spectral analysis to determine the structures of various flavonoids isolated from Derris species . These analyses are crucial for understanding the chemical nature and potential reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of isoflavonoids like this compound is influenced by their functional groups and molecular structure. The papers do not provide specific reactions for this compound, but they do mention the biological activities of similar compounds, which are often related to their ability to participate in chemical reactions with biological macromolecules. For example, some isoflavonoids have been shown to inhibit the formation of advanced glycation endproducts (AGEs), which involves a chemical reaction between the isoflavonoid and sugar molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoflavonoids are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for their isolation and biological activity. The data provided does not specify these properties for this compound, but it does describe the isolation of various flavonoids from Derris species, which suggests that these compounds can be extracted and purified using techniques such as fast centrifugal partition chromatography (FCPC) . The biological activities mentioned, such as antiparasitic and anti-AGEs activities, also give an indirect indication of the chemical properties of these compounds .

Safety and Hazards

When handling Derrisisoflavone B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-17-21(28)11-22-23(24(17)29)25(30)18(12-31-22)15-6-8-19(26)16(9-15)10-20(27)14(3)4/h5-6,8-9,11-12,20,26-29H,3,7,10H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPPCNLZUDSZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CC(C(=C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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